Hemoglobin Cemenelum is a variant of human hemoglobin characterized by a specific amino acid substitution in the alpha chain. This variant was first identified in a French diabetic patient and is noted for its structural modification at the alpha 92 position, where arginine is replaced by tryptophan. This substitution leads to increased oxygen affinity and altered cooperativity compared to normal hemoglobin, although the increase in oxygen affinity is not as pronounced as in other variants like Hemoglobin Chesapeake .
The synthesis of Hemoglobin Cemenelum involves genetic mutations that lead to changes in the amino acid sequence of the hemoglobin molecule. The primary method for studying this variant includes techniques such as cation-exchange high-performance liquid chromatography (HPLC) and isoelectric focusing, which help isolate and characterize the variant from normal hemoglobin .
The molecular structure of Hemoglobin Cemenelum features a substitution at position alpha 92 (FG4), where arginine is replaced by tryptophan. This alteration affects the protein's tertiary structure and functional properties, particularly its interaction with oxygen .
The mechanism of action for Hemoglobin Cemenelum involves its ability to bind oxygen more tightly than normal hemoglobin. This property is primarily due to the structural changes at the alpha 92 position, which influences how the hemoglobin molecule interacts with oxygen molecules.
Hemoglobin Cemenelum serves as a valuable model for studying hemoglobinopathies and their effects on oxygen transport. Its unique properties make it a subject of interest in research focused on:
CAS No.: 10484-09-0
CAS No.: 20303-60-0
CAS No.:
CAS No.: 51068-94-1
CAS No.: 2221-82-1
CAS No.: 75023-40-4